

An In-depth Technical Guide to the Thermal Stability of Ethyl 9-oxononanoate

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Compound of Interest

Compound Name: Ethyl 9-oxononanoate

Cat. No.: B1615329

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Disclaimer: Direct experimental data on the thermal stability of **Ethyl 9-oxononanoate** is not readily available in the public domain literature. This guide, therefore, provides a comprehensive overview based on the compound's known physicochemical properties, established principles of ester thermolysis, and experimental data from analogous ethyl esters. The information herein serves as a foundational resource to inform experimental design and anticipate the thermal behavior of **Ethyl 9-oxononanoate**.

Introduction

Ethyl 9-oxononanoate is a bifunctional organic molecule featuring both an ethyl ester and a terminal aldehyde group. Its utility in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals, necessitates a thorough understanding of its stability under thermal stress. Thermal decomposition can impact manufacturing processes, storage conditions, and the overall purity and safety of resulting products. This document outlines the predicted thermal stability of **Ethyl 9-oxononanoate**, details standard experimental protocols for its assessment, and proposes a likely degradation pathway based on established chemical principles.

Physicochemical Properties of Ethyl 9-oxononanoate

A summary of the known physical and chemical properties of **Ethyl 9-oxononanoate** is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments. The boiling point suggests that the compound is relatively stable at ambient temperatures, but the flash point indicates flammability at elevated temperatures.

Table 1: Physicochemical Properties of **Ethyl 9-oxononanoate**

Property	Value
CAS Number	3433-16-7
Molecular Formula	C ₁₁ H ₂₀ O ₃
Molecular Weight	200.27 g/mol
Boiling Point	267.9°C at 760 mmHg
Flash Point	110.8°C
Density	0.949 g/cm ³
Vapor Pressure	0.00794 mmHg at 25°C

Thermal Behavior of Analogous Ethyl Esters

While specific data for **Ethyl 9-oxononanoate** is unavailable, studies on shorter-chain ethyl esters provide valuable insights into the general mechanisms of their thermal decomposition. High-temperature pyrolysis of simple ethyl esters typically proceeds via a unimolecular elimination reaction.^{[1][2]}

Table 2: Thermal Decomposition Data for Simple Ethyl Esters

Compound	Decomposition Temperature Range (K)	Primary Products	Mechanism
Ethyl Formate	1301–1636	Ethylene, Formic Acid	Six-center unimolecular elimination
Ethyl Acetate	1248–1638	Ethylene, Acetic Acid	Six-center unimolecular elimination
Ethyl Propanoate	1248–1638	Ethylene, Propanoic Acid	Six-center unimolecular elimination

Note: The high temperatures cited are from shock tube pyrolysis studies and represent conditions for rapid decomposition. Onset of decomposition under standard laboratory heating rates (e.g., 10 °C/min in TGA) would occur at significantly lower temperatures.

The consistent mechanism across these analogs is a syn-elimination through a six-membered transition state, which is a common pathway for esters possessing a β -hydrogen on the alcohol moiety.^{[1][3][4]}

Postulated Thermal Decomposition Pathway for Ethyl 9-oxononanoate

Based on the behavior of analogous esters, the primary thermal decomposition pathway for **Ethyl 9-oxononanoate** is predicted to be a syn-pyrolytic elimination (an Ei reaction). This intramolecular reaction involves the transfer of a β -hydrogen from the ethyl group to the carbonyl oxygen of the ester, proceeding through a cyclic six-membered transition state. This concerted mechanism results in the formation of ethylene and 9-oxononanoic acid. The presence of the terminal aldehyde group is not expected to interfere with this primary decomposition pathway at the onset temperature, as it is remote from the ester functional group. At higher temperatures, secondary decomposition of the initial product, 9-oxononanoic acid, would likely occur.

Caption: Postulated syn-elimination pathway for **Ethyl 9-oxononanoate**.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of **Ethyl 9-oxononanoate**, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the onset temperature of decomposition and quantify mass loss events.

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
- Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of **Ethyl 9-oxononanoate** into an inert TGA pan (e.g., alumina or platinum).
- Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
- Temperature Program:
 - Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
 - Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600°C).[6]
 - Record the sample mass continuously throughout the temperature ramp.

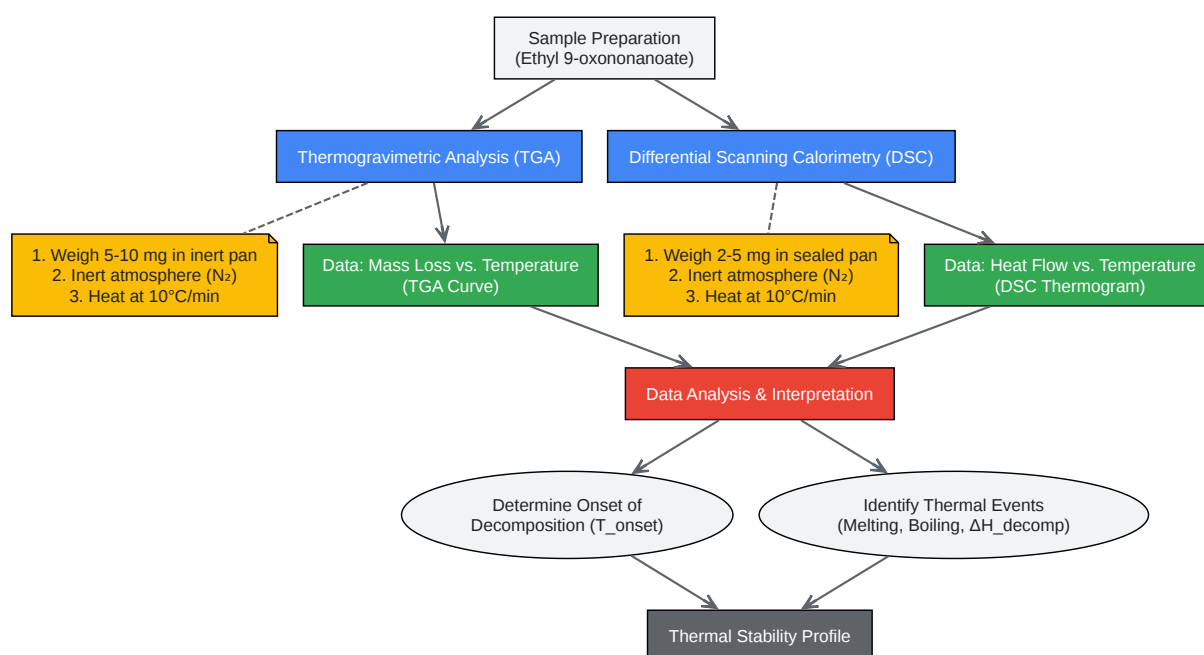
- **Data Analysis:** The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from this curve, indicating the start of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC detects thermal events such as melting, boiling, and decomposition, and quantifies the enthalpy changes associated with them.

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
- **Sample Preparation:** Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.^[7] An empty, hermetically sealed pan is used as a reference.
- **Atmosphere:** Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.
- **Temperature Program:**
 - Equilibrate the sample and reference at a suitable starting temperature.
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the range of interest. The range should encompass any expected phase transitions and the onset of decomposition as identified by TGA.
- **Data Analysis:** The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., certain decompositions, crystallization) are identified as peaks. The onset temperature and peak area (enthalpy) of these events are calculated.



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Caption: General experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data for the thermal stability of **Ethyl 9-oxononanoate** is lacking, a robust prediction of its behavior can be made based on fundamental chemical principles and data from analogous compounds. The primary decomposition mechanism is anticipated to be a unimolecular syn-elimination, yielding ethylene and 9-oxononanoic acid. To validate this hypothesis and establish a definitive thermal stability profile, empirical studies using Thermogravimetric Analysis and Differential Scanning Calorimetry are essential. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers undertaking such investigations.

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